molecular formula C7H8BrNO4S2 B13213704 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide

5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide

Cat. No.: B13213704
M. Wt: 314.2 g/mol
InChI Key: NPVWNKKQWDAILX-UHFFFAOYSA-N
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Description

5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C7H8BrNO4S2 It is characterized by the presence of a bromine atom, a dioxolane ring, and a thiophene ring with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide typically involves the bromination of a thiophene derivative followed by the introduction of the dioxolane and sulfonamide groups. One common synthetic route is as follows:

    Bromination: The thiophene ring is brominated using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Dioxolane Introduction: The brominated thiophene is then reacted with a dioxolane derivative under acidic conditions to form the dioxolane ring.

    Sulfonamide Formation: Finally, the compound is treated with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

Scientific Research Applications

5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and dioxolane ring may contribute to binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(1,3-dioxolan-2-yl)thiazole: Similar structure with a thiazole ring instead of a thiophene ring.

    5-Bromo-2-thiophenecarboxaldehyde: Contains a bromine atom and a thiophene ring but with a carboxaldehyde group instead of a sulfonamide group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains a dioxaborolane ring and an aniline group.

Uniqueness

5-Bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide is unique due to the combination of its bromine atom, dioxolane ring, thiophene ring, and sulfonamide group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H8BrNO4S2

Molecular Weight

314.2 g/mol

IUPAC Name

5-bromo-4-(1,3-dioxolan-2-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C7H8BrNO4S2/c8-6-4(7-12-1-2-13-7)3-5(14-6)15(9,10)11/h3,7H,1-2H2,(H2,9,10,11)

InChI Key

NPVWNKKQWDAILX-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(SC(=C2)S(=O)(=O)N)Br

Origin of Product

United States

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